molecular formula C6H9NO4 B8676045 2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester CAS No. 76637-56-4

2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester

Cat. No. B8676045
CAS RN: 76637-56-4
M. Wt: 159.14 g/mol
InChI Key: BLEKPXIIBASBOH-UHFFFAOYSA-N
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Patent
US04734453

Procedure details

The apparatus and procedure used in Example 6 are repeated except that the tube is filled with silica-alumina (Strem, 87% silica, 52.39 g after drying). A solution of methyl alpha-(methoxycarbonylamino)-acrylate (5.86 g, 0.37 mmol) in 10 ml toluene is passed down the column. Both traps are cooled to -78° C., and the contents are combined for analysis. 1H NMR of the reaction products (14.2 g including toluene) indicated a 90% conversion of starting material and a 50% yield of isocyanate.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([NH:5][C:6](=[CH2:11])[C:7]([O:9][CH3:10])=[O:8])=O>C1(C)C=CC=CC=1>[N:5]([C:6](=[CH2:11])[C:7]([O:9][CH3:10])=[O:8])=[C:3]=[O:2]

Inputs

Step One
Name
Quantity
5.86 g
Type
reactant
Smiles
COC(=O)NC(C(=O)OC)=C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is filled with silica-alumina (Strem, 87% silica, 52.39 g after drying)

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C(C(=O)OC)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.